Bumetrizole-d3
Description
Properties
Molecular Formula |
C₁₇H₁₅D₃ClN₃O |
|---|---|
Molecular Weight |
318.8225 |
Synonyms |
2-(5-Chloro-2H-benzotriazol-2-yl)-6-(1,1-dimethylethyl)-4-methylphenol-d3; 2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-p-cresol-d3; 2-(2-Hydroxy-3-tert-butyl-5-methylphenyl)-5-chloro-2H-benzotriazole-d3; 5-Chloro-2-(3-tert-butyl-2-hydroxy-5-methy |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation of Bumetrizole D3
The introduction of deuterium (B1214612) into a complex molecule like Bumetrizole can be achieved through targeted chemical synthesis or, theoretically, via enzymatic processes. The goal is site-specific labeling, ensuring the deuterium atoms are located at precise positions within the molecular structure. nih.gov
Chemical Synthesis Approaches Utilizing Deuterated Precursors
The most direct and common strategy for synthesizing selectively deuterated molecules is the incorporation of a deuterated building block or precursor during the synthetic sequence. nih.gov For Bumetrizole-d3, where the "d3" designation typically implies a deuterated methyl group, the synthesis would logically involve a precursor containing a -CD₃ group.
A plausible synthetic pathway for Bumetrizole is the diazotization of an aniline (B41778) derivative followed by an azo coupling reaction with a substituted phenol, and subsequent reductive cyclization. To produce this compound, this process would be adapted to use a deuterated phenol. The key steps would be:
Diazotization: An appropriate aminophenol derivative is reacted to form a diazonium salt intermediate.
Azo Coupling: The diazonium salt is then reacted with a deuterated coupling partner, in this case, likely 2-tert-butyl-4-(methyl-d3)-phenol.
Reductive Cyclization: The resulting azo compound is reduced to form the final benzotriazole (B28993) ring structure of this compound.
This late-stage introduction of the deuterated component is an efficient approach, leveraging well-established reaction mechanisms. acs.org The synthesis of the required deuterated precursor, 2-tert-butyl-4-(methyl-d3)-phenol, can itself be accomplished using standard deuterated reagents such as deuterated methyl iodide (CD₃I). nih.gov This method ensures a high degree of deuterium incorporation at the desired site.
Enzymatic Exchange Methodologies for Deuterium Labeling
An alternative, though often more complex, approach to deuteration is through enzyme-catalyzed hydrogen-deuterium (H-D) exchange. nih.gov This method involves exposing the target molecule to a deuterium source, typically heavy water (D₂O), in the presence of an enzyme or a mixture of enzymes that can facilitate the exchange of specific hydrogen atoms for deuterium. wikipedia.org
For a molecule like Bumetrizole, this would require identifying an enzyme system capable of acting on the C-H bonds of the methyl group. Studies have shown that enzymes such as phospholipase A₂ and complex mixtures like liver microsomes can catalyze H-D exchange on various organic molecules. nih.gov The process relies on the protein's ability to bind the substrate and mediate the exchange, often at sites involved in metabolic transformations. nih.govnih.gov
While theoretically possible, applying this to this compound presents significant challenges. The primary difficulty lies in finding an enzyme with the required specificity (regioselectivity) to exclusively target the three hydrogens of the methyl group without altering other parts of the molecule. Therefore, chemical synthesis using deuterated precursors remains the more practical and controllable method for producing this compound.
Purity Assessment and Isotopic Enrichment Evaluation in Deuterated Compounds
Following synthesis, a rigorous analysis is essential to determine the chemical purity of the this compound and to quantify its isotopic enrichment. This two-fold assessment ensures the product is free from contaminants and that the deuterium has been successfully incorporated to the desired level. A combination of chromatographic and spectroscopic techniques is typically employed for this comprehensive evaluation. rsc.orgisotope.com
Chromatographic Techniques for Purity Determination
Chromatography is a fundamental tool for assessing the chemical purity of a synthesized compound by separating it from any unreacted starting materials, by-products, or other impurities. moravek.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used. isotope.com
The choice between HPLC and GC depends on the volatility and thermal stability of the compound. For a molecule like this compound, HPLC is often preferred as it is suitable for a wide range of organic compounds, including those that are not easily vaporized. moravek.com In this process, the sample is passed through a column, and the components are separated based on their differential interactions with the stationary phase, allowing for the detection and quantification of any impurities. moravek.com
It is noteworthy that a "chromatographic isotope effect" can sometimes be observed, where the deuterated compound and its non-deuterated counterpart exhibit slightly different retention times due to the minor physical differences imparted by the isotopic substitution. oup.comnih.gov
Table 1: Comparison of Chromatographic Techniques for Purity Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
|---|---|---|
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. moravek.com | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Wide range of compounds, including non-volatile and thermally sensitive molecules. moravek.com | Volatile and thermally stable compounds. |
| Typical Use | Purity testing, impurity detection, and quantification in pharmaceutical and chemical industries. moravek.com | Analysis of volatile organic compounds, environmental samples, and quality control. researchgate.net |
| Compound State | Sample is dissolved in a liquid solvent. moravek.com | Sample is vaporized into a gas. |
Spectroscopic Methods for Isotopic Ratio Analysis
Spectroscopic techniques are indispensable for confirming the identity of the synthesized molecule and, crucially, for determining the level of isotopic enrichment. The two primary methods for this are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgrsc.org
Mass Spectrometry (MS) is used to measure the mass-to-charge ratio of ions and can precisely determine the isotopic composition of a sample. nih.gov When coupled with a chromatographic system (LC-MS or GC-MS), it can analyze the purified compound. The mass spectrum of this compound will show a molecular ion peak shifted by +3 mass units compared to its non-deuterated analog, confirming the incorporation of three deuterium atoms. By analyzing the relative intensities of the signals for the deuterated (d3), partially deuterated (d1, d2), and non-deuterated (d0) species, the isotopic purity can be accurately calculated. rsc.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy provides definitive information about the molecular structure and the specific location of the deuterium atoms. rsc.org
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signal corresponding to the methyl protons would be significantly diminished or absent, providing strong evidence of successful deuteration at that site. sigmaaldrich.com
²H NMR (Deuterium NMR): A ²H NMR experiment can be performed to directly observe the deuterium nuclei. wikipedia.org This would produce a signal at a chemical shift characteristic of the methyl group, confirming that the deuterium atoms are located at the intended position. sigmaaldrich.com
Table 2: Illustrative Isotopic Purity of Various Deuterated Compounds Analyzed by MS and NMR
| Compound | Deuterium Atoms | Isotopic Purity (%) | Reference(s) |
|---|---|---|---|
| Benzofuranone derivative | 2 | 94.7 | rsc.org, rsc.org |
| Tamsulosin-d4 | 4 | 99.5 | rsc.org, rsc.org |
| Oxybutynin-d5 | 5 | 98.8 | rsc.org, rsc.org |
| Eplerenone-d3 | 3 | 99.9 | rsc.org, rsc.org |
| Propafenone-d7 | 7 | 96.5 | rsc.org, rsc.org |
This table presents data for various complex organic molecules to illustrate typical results obtained using the described analytical methods.
Role of Bumetrizole D3 in Quantitative Bioanalytical Methodologies
Principles of Stable Isotope Dilution Mass Spectrometry (SID-MS) in Quantitative Analysis
Stable Isotope Dilution Mass Spectrometry (SID-MS) is a powerful technique for the precise quantification of chemical substances. wikipedia.orgyoutube.com The core principle of this method involves adding a known quantity of an isotopically labeled version of the analyte, known as an internal standard, to a sample before analysis. wikipedia.org This isotopically enriched standard, often labeled with stable isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), is chemically identical to the analyte of interest but has a higher mass. acanthusresearch.comcrimsonpublishers.com When the sample is analyzed by mass spectrometry, the instrument can distinguish between the native analyte and the heavier labeled standard based on their mass-to-charge ratio. chromatographyonline.com Quantification is achieved by measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard. youtube.comyoutube.com This ratio is then used to determine the exact concentration of the analyte in the original sample by interpolating from a calibration curve. nih.gov The SID-MS method is considered a definitive analytical technique due to its high accuracy and precision, making it a gold standard in many fields, including bioanalysis. wikipedia.orgyoutube.com
Internal standardization is a widely used technique in analytical chemistry designed to improve the accuracy and reliability of quantitative measurements. youtube.comnumberanalytics.com The fundamental concept involves adding a fixed, known amount of a specific compound—the internal standard (IS)—to every sample, including calibration standards and unknown samples, prior to any sample preparation or analysis. chromatographyonline.comnumberanalytics.com The purpose of the IS is to act as a reference point to correct for variations that can occur during the entire analytical workflow. numberanalytics.comscioninstruments.com
In mass spectrometry, sample preparation can be complex, involving steps like extraction, cleanup, and concentration, all of which can introduce variability and potential loss of the analyte. scioninstruments.com Furthermore, the instrument's response can fluctuate over time due to changes in sensitivity or injection volume. scioninstruments.com An internal standard, when chosen correctly, experiences the same procedural losses and instrumental variations as the analyte. chromatographyonline.com Therefore, instead of relying on the absolute signal intensity of the analyte, which can be variable, quantification is based on the ratio of the analyte's signal to the internal standard's signal. youtube.com This ratio remains stable even if both the analyte and the IS are lost in equal proportion, thus correcting for analytical errors and enhancing the precision and accuracy of the final result. numberanalytics.comscioninstruments.com
In bioanalysis, Stable Isotopically Labeled Internal Standards (SIL-IS) are considered the gold standard and are generally the first choice for quantitative assays using liquid chromatography-mass spectrometry (LC-MS). crimsonpublishers.comnih.gov Their superiority over other types of internal standards, such as structural analogs, stems from their unique properties. nih.govscispace.com
Key advantages of using a SIL-IS like Bumetrizole-d3 include:
Near-Identical Physicochemical Properties : A SIL-IS is chemically identical to the analyte, differing only in isotopic composition. acanthusresearch.comnih.gov This means it has the same extraction recovery, stability, and chromatographic retention time, ensuring it behaves almost exactly like the analyte throughout the sample preparation and analysis process. nih.govresearchgate.net
Co-elution with Analyte : Because the SIL-IS has the same chromatographic properties as the analyte, it co-elutes from the liquid chromatography column. chromatographyonline.com This is highly advantageous as both compounds enter the mass spectrometer's ion source at the same time, experiencing the same ionization conditions simultaneously. scioninstruments.com
Superior Correction for Matrix Effects : Bioanalytical samples (e.g., plasma, urine) are complex matrices that can interfere with the ionization of the analyte, a phenomenon known as matrix effect or ion suppression. nih.govlongdom.org Since the SIL-IS co-elutes and has the same chemical behavior, it is affected by ion suppression to the same degree as the analyte. researchgate.net This allows the ratio of analyte-to-SIL-IS to remain constant, effectively correcting for these matrix-induced variations and significantly improving data accuracy and precision. acanthusresearch.comcrimsonpublishers.com
Increased Method Robustness : The use of SIL-IS leads to more robust and reliable analytical methods. scispace.com Studies have shown that assays using SIL-IS have significantly better precision and accuracy compared to those using structural analogs. scispace.com
While SIL-IS are preferred, care must be taken in their design. For deuterated standards like this compound, the deuterium labels must be placed on non-exchangeable positions within the molecule to prevent their loss or exchange with protons from the solvent or matrix. acanthusresearch.com
This compound as an Internal Standard for Enhanced Analytical Precision
This compound, a deuterium-labeled version of Bumetrizole, serves as an ideal internal standard for the quantification of its unlabeled counterpart in complex biological samples. Its use in stable isotope dilution assays provides a significant enhancement in analytical precision and accuracy. crimsonpublishers.comnih.gov As a SIL-IS, this compound embodies the characteristics of an ideal internal standard, primarily because its chemical and physical properties are nearly identical to that of the native Bumetrizole. acanthusresearch.comresearchgate.net This allows it to track the analyte through every step of the analytical process, from initial extraction to final detection. scioninstruments.com
One of the primary roles of an internal standard is to correct for procedural and instrumental variability. numberanalytics.comscioninstruments.com By adding a known quantity of this compound to a sample at the very beginning of the workflow, it can effectively compensate for variations that might occur. chromatographyonline.com
These variations can include:
Inconsistent Sample Extraction : During liquid-liquid or solid-phase extraction, the recovery of the analyte can be incomplete or vary between samples. Since this compound has the same extraction efficiency as Bumetrizole, the ratio of the two remains constant even with variable recovery. nih.gov
Pipetting and Dilution Errors : Minor inaccuracies in pipetting volumes during sample preparation can lead to significant errors in the final calculated concentration. The use of the analyte/IS ratio corrects for these volume discrepancies. scispace.com
Instrumental Drift : The sensitivity of a mass spectrometer can fluctuate during an analytical run. scioninstruments.com
Injection Volume Variations : The precise volume of sample injected into the LC-MS system can vary slightly between injections. scioninstruments.com
Because this compound and the native analyte respond proportionally to these fluctuations, the ratio of their measured signals remains stable, ensuring that the final calculated concentration is accurate and precise despite these potential sources of error. scioninstruments.com
Table 1: Illustrative Data Showing How this compound Compensates for Signal Variation
This table demonstrates the principle of how using the ratio of the analyte (Bumetrizole) to the internal standard (this compound) provides a consistent result, even when the absolute signal intensity fluctuates due to factors like incomplete recovery or changes in instrument sensitivity.
| Sample ID | Analyte (Bumetrizole) Signal | IS (this compound) Signal | Analyte/IS Ratio | Conclusion |
| Sample 1 (Control) | 100,000 | 50,000 | 2.00 | Reference measurement |
| Sample 2 (-20% Signal) | 80,000 | 40,000 | 2.00 | Ratio remains constant |
| Sample 3 (+15% Signal) | 115,000 | 57,500 | 2.00 | Ratio remains constant |
Biological matrices such as blood, plasma, and tissue are inherently complex, containing numerous endogenous compounds like salts, lipids, and proteins. longdom.org When a sample is analyzed by LC-MS with electrospray ionization (ESI), these co-eluting matrix components can interfere with the ionization of the target analyte, leading to a decrease in its signal, a phenomenon known as ion suppression. longdom.orgnih.gov This effect is a major source of inaccuracy in quantitative bioanalysis. chromatographyonline.com
Using this compound as a stable isotopically labeled internal standard is the most effective strategy to mitigate these matrix effects. crimsonpublishers.comresearchgate.net
Simultaneous Experience of Matrix Effects : Since this compound is chemically identical to Bumetrizole, it has the same retention time and therefore co-elutes from the chromatography column. chromatographyonline.comscioninstruments.com This ensures that both the analyte and the internal standard are exposed to the same interfering components from the matrix as they enter the ion source of the mass spectrometer. scioninstruments.com
Stabilization of the Analyte/IS Ratio : Both compounds will experience the same degree of ion suppression or enhancement. researchgate.net For instance, if the matrix causes a 30% suppression in the analyte's signal, the signal of this compound will also be suppressed by approximately 30%. As a result, the ratio of the two signals remains unaffected and accurate quantification is still possible. acanthusresearch.comnih.gov This ability to compensate for unpredictable matrix effects is a key advantage of using a SIL-IS and is crucial for achieving high-quality data in regulated bioanalysis. crimsonpublishers.comnih.gov
Development of Calibration Curves Utilizing this compound for Analyte Quantification
For accurate quantification in a bioanalytical method, a calibration curve is essential. nih.gov When using an internal standard like this compound, the construction of the calibration curve differs from external standardization. Instead of plotting the absolute response of the analyte against its concentration, the calibration curve is generated by plotting the ratio of the analyte's response to the internal standard's response against the analyte's concentration. chromatographyonline.com
The process is as follows:
A series of calibration standards are prepared with known, varying concentrations of the analyte (Bumetrizole).
A constant, known amount of the internal standard (this compound) is added to each calibration standard. chromatographyonline.com
Each standard is processed and analyzed by LC-MS, and the peak areas (or heights) for both the analyte and the internal standard are measured.
The response ratio (Analyte Area / Internal Standard Area) is calculated for each concentration level.
A calibration curve is constructed by plotting this response ratio (y-axis) against the corresponding analyte concentration (x-axis). A linear regression model is typically fitted to these points.
When an unknown sample (which has also been spiked with the same amount of this compound) is analyzed, its response ratio is calculated. This ratio is then interpolated onto the calibration curve to determine the precise concentration of Bumetrizole in the sample. nih.gov This ratio-based approach ensures that the quantification is corrected for the variations and matrix effects discussed previously, leading to highly accurate and reliable results. scioninstruments.com
Table 2: Example Data for a Calibration Curve Using this compound
This table illustrates the data points used to construct a calibration curve for the quantification of Bumetrizole.
| Concentration of Bumetrizole (ng/mL) | Bumetrizole Response (Area) | This compound Response (Area) | Response Ratio (Analyte/IS) |
| 1.0 | 2,150 | 105,000 | 0.020 |
| 5.0 | 10,800 | 106,500 | 0.101 |
| 25.0 | 54,200 | 104,800 | 0.517 |
| 100.0 | 212,300 | 105,500 | 2.012 |
| 500.0 | 1,075,000 | 106,200 | 10.122 |
| 1000.0 | 2,180,000 | 107,100 | 20.355 |
Application of Bumetrizole D3 in Advanced Chromatographic Mass Spectrometric Techniques
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development with Bumetrizole-d3
LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. The development of robust LC-MS/MS methods is critical for the accurate quantification of trace-level compounds like Bumetrizole.
The primary goal of chromatographic optimization is to achieve efficient separation of the analyte from matrix interferences while ensuring good peak shape and a reasonable analysis time. When using a deuterated internal standard such as this compound, it is crucial to manage the chromatographic behavior of both the analyte and the standard.
Deuterated compounds can sometimes exhibit slightly different retention times compared to their non-deuterated counterparts, an effect known as the chromatographic isotope effect. nih.gov While often minimal in liquid chromatography, it is essential to ensure that both Bumetrizole and this compound co-elute or are baseline resolved to a consistent degree. researchgate.net Key parameters that require careful optimization include:
Mobile Phase Composition: The ratio of aqueous to organic solvents (e.g., water with formic acid and acetonitrile or methanol) is adjusted to control the retention and elution of the analytes. nih.gov Gradient elution, where the mobile phase composition changes during the analytical run, is often employed to improve peak resolution and shorten run times.
Column Chemistry and Dimensions: The choice of stationary phase (e.g., C18) is critical for achieving the desired selectivity. Column length, internal diameter, and particle size also influence separation efficiency, backpressure, and analysis speed.
Column Temperature: Maintaining a constant and optimized column temperature reduces viscosity and can improve peak shape and reproducibility.
Flow Rate: The mobile phase flow rate affects both the analysis time and the separation efficiency. It must be optimized to provide a balance between throughput and resolution.
Proper optimization of these parameters ensures that this compound accurately reflects the chromatographic behavior of the native analyte, leading to reliable quantification.
Table 1: Example of Optimized LC Parameters
| Parameter | Value |
| LC System | ACQUITY UPLC I-Class PLUS |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity through the use of Multiple Reaction Monitoring (MRM). In this mode, a specific precursor ion is selected, fragmented, and one or more specific product ions are monitored.
For method development, solutions of Bumetrizole and this compound are infused into the mass spectrometer to determine the optimal precursor and product ions and their corresponding collision energies.
Precursor Ion Selection: In positive electrospray ionization (ESI+), the precursor ion for Bumetrizole would typically be the protonated molecule, [M+H]⁺. For this compound, the precursor ion will have a mass-to-charge ratio (m/z) that is 3 units higher than the non-deuterated form.
Product Ion Selection: The precursor ions are fragmented in the collision cell, and the resulting product ions are scanned. The most stable and abundant product ions are selected for the MRM transitions. Typically, one transition is used for quantification (quantifier) and another for confirmation (qualifier). This ensures the identity of the compound is confirmed, enhancing the reliability of the results. nih.gov
The selected transitions for this compound will be specific to its deuterated structure, ensuring no crosstalk with the native analyte's transitions.
Table 2: Hypothetical MRM Transitions for Bumetrizole and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |
| Bumetrizole | 324.2 | 268.1 | Quantifier |
| 324.2 | 224.1 | Qualifier | |
| This compound | 327.2 | 271.1 | Quantifier |
| 327.2 | 227.1 | Qualifier |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications Employing this compound
GC-MS is a technique well-suited for the analysis of volatile and thermally stable compounds. For less volatile compounds like many benzotriazoles, derivatization or pyrolysis techniques are often necessary. researchgate.netnih.gov
Pyrolysis-GC/MS (Py-GC/MS) is an analytical technique used to characterize materials such as polymers and plastics that are not directly injectable into a GC system. eag.com The material is heated to a high temperature in an inert atmosphere, causing it to break down into smaller, volatile fragments (pyrolyzates) that can be separated by GC and identified by MS. eag.com
In this context, this compound can be used as an internal standard to quantify Bumetrizole or other UV stabilizers present in a polymer matrix. nih.govnih.gov The deuterated standard is added to the sample prior to pyrolysis. Because it undergoes the same thermal decomposition and analytical process as the target analyte, it can effectively correct for variations in:
Pyrolysis efficiency and yield
Analyte recovery
Instrumental drift and matrix effects researchgate.net
This approach significantly improves the accuracy and reliability of quantifying additives in complex solid samples. nih.govnih.gov
Many benzotriazoles, including Bumetrizole, contain polar functional groups (such as a phenolic hydroxyl group) that make them non-volatile and prone to poor chromatographic peak shape in GC analysis. researchgate.net Derivatization is a chemical reaction used to convert these polar groups into less polar, more volatile ones, making the analytes suitable for GC-MS. youtube.com
A common derivatization technique is silylation, where an active hydrogen is replaced by a trimethylsilyl (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose.
When this compound is used as an internal standard, it must undergo the same derivatization reaction as the native Bumetrizole. youtube.com This ensures that both the analyte and the standard have similar volatility and chromatographic properties, which is essential for accurate quantification. The derivatized compounds are then analyzed by GC-MS, typically in Selected Ion Monitoring (SIM) mode, where the mass spectrometer is set to detect specific ions corresponding to the derivatized analyte and the internal standard. rsc.org
Table 3: Example of GC-MS Parameters for Derivatized Bumetrizole Analysis
| Parameter | Value |
| GC System | Agilent 7890B |
| MS System | Agilent 5977A MSD |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium, 1.2 mL/min |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
High-Resolution Mass Spectrometry (HRMS) Approaches in Conjunction with this compound
High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like GC (GC-QTOF-MS) or LC, provides highly accurate mass measurements, typically to within 5 ppm. nih.gov This capability offers significant advantages for analytical methods using this compound.
When this compound is used as an internal standard in an HRMS method, its high mass accuracy allows for unambiguous differentiation from the non-deuterated analyte. The precise mass difference between the isotopologues can be used to confirm their identities with a very high degree of confidence.
Furthermore, HRMS is a powerful tool for:
Confirming Elemental Composition: The accurate mass measurement of a precursor or product ion can be used to determine its elemental formula, which helps to definitively identify the compound.
Reducing Interferences: The high resolving power of HRMS can distinguish between the target analyte and co-eluting matrix components that may have the same nominal mass but a different exact mass. nih.gov
Identifying Unknowns: In metabolism or degradation studies, HRMS can be used to identify unknown metabolites of Bumetrizole by determining the exact masses of the biotransformation products and proposing their elemental formulas.
The use of this compound in HRMS-based methods provides a robust framework for both the accurate quantification of the parent compound and the confident identification of related transformation products.
Research Applications of Bumetrizole D3 in Environmental Chemical Analysis
Quantification of UV Filters and Related Contaminants in Environmental Matrices using Bumetrizole-d3
This compound is an ideal internal standard for analytical methods developed to detect and quantify Bumetrizole and other structurally similar BUVSs in diverse environmental samples. Isotope dilution mass spectrometry, which employs such standards, is crucial for generating reliable data on the occurrence and concentration of these contaminants.
In the analysis of aqueous samples such as river water, wastewater influent, and effluent, this compound is added to the sample at a known concentration prior to extraction. Analytical procedures often involve automated on-line solid-phase extraction (SPE) coupled with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). researchgate.net This powerful combination allows for the pre-concentration of trace-level contaminants from the water matrix and their subsequent sensitive and selective detection. researchgate.net The use of this compound compensates for any loss of the native analyte during the multi-step process, from sample loading onto the SPE cartridge to final elution and ionization in the mass spectrometer. Research has demonstrated the presence of various BUVSs in wastewater and river water, with concentrations sometimes reaching the nanogram-per-liter (ng/L) level. researchgate.net
Table 1: Methodological Parameters for BUVS Analysis in Aqueous Samples
| Parameter | Details | Reference |
| Analytical Technique | Automated on-line Solid Phase Extraction (SPE) - HPLC-MS/MS | researchgate.net |
| Internal Standard | Isotope-labeled standards (e.g., this compound) | General Practice |
| Sample Types | River water, Sewage influent, Sewage effluent | researchgate.net |
| Method Detection Limits (MDLs) | 0.21 to 2.17 ng/L for various BUVSs | researchgate.net |
| Recoveries at 50 ng/L | 76% to 114% | researchgate.net |
Due to their lipophilic nature, many BUVSs tend to partition from the water column and accumulate in sediments and aquatic organisms. researchgate.netmiljodirektoratet.no Analyzing these solid matrices requires more rigorous extraction techniques, such as pressurized liquid extraction or ultrasonic extraction, followed by extensive cleanup steps to remove interfering co-extracted substances like lipids.
In these analyses, this compound is added before the initial extraction step. Its presence throughout the sample preparation process is vital for accurately quantifying the target UV filters, which can be present in concentrations ranging from low to high ng/g dry weight in sediments and biota. miljodirektoratet.no Studies have confirmed the bioaccumulation of several BUVSs in the tissues of aquatic organisms, such as fish liver, highlighting the importance of reliable quantification methods that utilize appropriate internal standards like this compound. miljodirektoratet.no
Table 2: Concentrations of Selected Benzotriazole (B28993) UV Stabilizers in Environmental Solid Matrices
| Analyte | Matrix | Maximum Concentration (ng/g dw) | Reference |
| UV-326 (Bumetrizole) | River Rhine Sediment | 44 | miljodirektoratet.no |
| UV-360 | River Rhine Sediment | 62 | miljodirektoratet.no |
| UV-327 | Bream Liver | 65 | miljodirektoratet.no |
| UV-328 | Bream Liver | 40 | miljodirektoratet.no |
dw = dry weight. Data demonstrates typical concentrations for which an internal standard like this compound would be used for accurate quantification.
Role in Tracing and Quantifying Anthropogenic Markers and Additives
The presence and concentration profiles of BUVSs in the environment serve as chemical markers for human activity (anthropogenic markers). norden.org Since these compounds are exclusively synthetic and used in a wide range of products, their detection in environmental samples is a direct indicator of pollution from sources such as wastewater treatment plant effluent, industrial discharge, and the degradation of plastic waste. norden.org
This compound plays a crucial role in studies that trace these anthropogenic markers. By enabling precise quantification of compounds like Bumetrizole, researchers can track the fate and transport of contaminants from their source to various environmental sinks, such as river sediments and coastal estuaries. researchgate.net Time-trend analysis of sediment cores, for instance, can reveal historical pollution patterns, correlating contaminant concentrations with industrial production and usage timelines. researchgate.net The accurate data obtained using this compound as an internal standard is fundamental to building these environmental histories and understanding the long-term impact of plastic additives.
Methodological Considerations for Trace Analysis and Contaminant Profiling
For the trace analysis of BUVSs, several methodological factors are critical to ensure data quality, and the use of this compound is central to addressing these challenges.
Matrix Effects: Environmental samples are inherently complex. Co-extracted compounds can interfere with the ionization of target analytes in the mass spectrometer source, leading to either signal suppression or enhancement. Because this compound co-elutes with its non-labeled counterpart and experiences the same matrix effects, its signal can be used to normalize the response of the native analyte, thereby correcting for these interferences.
Extraction and Cleanup Efficiency: No extraction or cleanup procedure is 100% efficient. Losses of the analyte can occur at multiple stages. As this compound is assumed to be lost at the same rate as the native Bumetrizole, the ratio of their signals remains constant, allowing for accurate calculation of the initial concentration in the sample.
Instrumental Variability: Minor fluctuations in instrument performance can affect signal intensity. The use of an internal standard corrects for such variations, ensuring the reproducibility of results over time.
The development of robust analytical methods, often validated through parameters like recovery, precision, and the determination of method detection limits (MDLs) and limits of quantification (LOQs), relies heavily on the consistent performance of the internal standard. researchgate.net For complex contaminant profiling, where multiple analytes are measured simultaneously, a suite of isotope-labeled standards, including this compound, is often employed to ensure the accurate quantification of each target compound.
Bumetrizole D3 in the Development of Mechanistic and Metabolic Research Methodologies
Utilization of Deuterated Tracers for Metabolic Pathway Elucidation Methodologies
The use of deuterated compounds as tracers is a cornerstone of metabolic research, allowing scientists to track the fate of molecules within a biological system. clearsynth.comsimsonpharma.com Stable isotope tracers are considered safe for in vivo studies, including in humans, as they are non-radioactive and innocuous. nih.govoncohemakey.com When a molecule like Bumetrizole is enriched with deuterium (B1214612) to create Bumetrizole-d3, it becomes a powerful tool for elucidating its metabolic pathways.
The fundamental principle lies in the mass difference between hydrogen and deuterium. clearsynth.com This difference makes the deuterated compound analytically distinguishable from its endogenous, non-labeled counterparts by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. simsonpharma.comtechnologynetworks.com Researchers can administer the deuterated tracer and then sample various biological matrices (e.g., plasma, urine, tissue) over time. By analyzing these samples, they can identify and quantify the parent compound and its metabolites, effectively mapping how the compound is absorbed, distributed, metabolized, and excreted (ADME). clearsynth.comsimsonpharma.com
Deuterium-based tracers are among the most commonly utilized stable isotopes in human metabolic studies. nih.gov Advanced techniques like nanoscale secondary ion mass spectrometry (NanoSIMS) can even provide subcellular resolution, imaging the distribution of deuterated tracers within tissues and organelles. nih.govnih.gov This allows for a highly detailed understanding of metabolic processes at a micro-level, revealing not just the "what" but also the "where" of metabolic transformation.
Methodologies employing deuterated tracers are varied and can be applied to study the metabolism of carbohydrates, fats, and proteins. technologynetworks.com For a compound like this compound, these methods would allow researchers to:
Identify all major and minor metabolites.
Determine the primary sites of metabolic attack on the molecule.
Quantify the rate of formation for different metabolites.
Uncover potential metabolic switching between different biotransformation pathways. osti.gov
Methodological Advancements in in vitro Metabolic Stability Studies Using Deuterated Analogs
In vitro metabolic stability assays are crucial in early drug discovery to predict a compound's fate in vivo. nih.govwuxiapptec.com These assays measure the rate at which a compound is broken down by metabolic enzymes, typically in preparations like liver microsomes or hepatocytes. wuxiapptec.commdpi.com The introduction of deuterated analogs has led to significant methodological advancements in this area. Deuteration can enhance metabolic stability by strengthening the chemical bonds targeted by metabolic enzymes, a phenomenon known as the deuterium kinetic isotope effect (KIE). ansto.gov.aujuniperpublishers.com The carbon-deuterium (C-D) bond is 6 to 10 times more stable than the carbon-hydrogen (C-H) bond, making it more difficult for enzymes like cytochrome P450 (CYP450) to break. juniperpublishers.comnih.gov
A key methodological approach involves the direct comparison of a deuterated analog (e.g., this compound) with its non-deuterated parent compound in parallel metabolic assays. juniperpublishers.com These assays are typically conducted using liver microsomes, which are rich in CYP450 enzymes, the primary drivers of Phase I metabolism. nih.gov
The primary endpoints for comparison are the in vitro half-life (t½) and the intrinsic clearance (CLint), which together define a compound's metabolic stability. nih.gov A longer half-life and lower clearance for the deuterated analog compared to the non-deuterated version provide direct evidence of improved metabolic stability due to the KIE. For example, studies on the deuterated drug enzalutamide (B1683756) (d3-ENT) showed that its intrinsic clearance in rat and human liver microsomes was significantly lower (by 49.7% and 72.9%, respectively) than its non-deuterated counterpart. nih.gov This translates to a kinetic isotope effect (KH/KD) value of approximately 2, indicating a twofold increase in stability at the site of deuteration. nih.gov
The table below illustrates a hypothetical comparison based on typical findings in such studies.
| Parameter | Non-Deuterated Analog | Deuterated Analog | % Improvement |
| In Vitro Half-life (t½) in HLM | 15 min | 35 min | 133% |
| Intrinsic Clearance (CLint) in HLM | 46.2 µL/min/mg | 19.8 µL/min/mg | 57% |
| Metabolite M1 Formation Rate | 100% (Reference) | 45% | 55% Reduction |
| HLM: Human Liver Microsomes. Data is illustrative. |
It is important to note that while deuteration slows metabolism, it generally does not create unique metabolites; the metabolites formed are identical to those from the non-deuterated molecule, apart from the presence of deuterium. juniperpublishers.com
To efficiently screen for the most effective site of deuteration, researchers have developed innovative methods. One such advancement is a competitive incubation or cassette assay. In this method, a 50:50 mixture of the deuterated and non-deuterated compounds is incubated together in a single metabolic assay (e.g., with liver microsomes). ansto.gov.au
The samples are analyzed at various time points using liquid chromatography-tandem mass spectrometry (LC-MS/MS). ansto.gov.au Because the two compounds differ in mass, the instrument can simultaneously track the disappearance of both the deuterated and non-deuterated parent compounds. By calculating the ratio of the two compounds over time, researchers can quickly and accurately determine the relative difference in metabolic stability. ansto.gov.au This approach is more efficient than running separate assays and provides a direct measure of the improvement conferred by deuteration. ansto.gov.au
This screening method allows medicinal chemists to:
Rapidly test multiple deuterated versions of a lead compound, each with deuterium placed at a different potential "soft spot" for metabolism. nih.gov
Confirm that deuteration at a specific site improves metabolic stability before committing to more resource-intensive studies. ansto.gov.au
Determine pharmacokinetic parameters from the same dataset. ansto.gov.au
Application of Isotope Labeling in Investigating Chemical Transformation Pathways
Isotope labeling with deuterium is a powerful technique for investigating the mechanisms of chemical and biochemical transformations. Beyond simply slowing metabolism, deuterium substitution can alter the preferred metabolic route, a phenomenon known as "metabolic switching" or "metabolic shunting". osti.govnih.gov
This occurs when a drug is metabolized by multiple alternate pathways. osti.gov If deuteration blocks or significantly slows down one pathway by strengthening a C-H bond at a primary metabolic site, the metabolism of the drug can be diverted or "switched" to a secondary, previously minor pathway. osti.gov For instance, studies on deuterated analogs of caffeine (B1668208) and antipyrine, which are both metabolized by multiple alternate pathways, demonstrated that deuterating one methyl group depressed its oxidation and shifted metabolism to another pathway that did not involve breaking a C-D bond. osti.gov
Investigating these shifts is crucial for drug development. Metabolic switching could potentially lead to:
An increase in the formation of a desired active metabolite.
A decrease in the formation of a toxic metabolite, thereby improving the drug's safety profile. juniperpublishers.com
By using a specifically labeled compound like this compound, researchers can precisely track which bonds are broken and which pathways are favored. This provides invaluable mechanistic insight into enzyme function (e.g., cytochrome P450) and helps in designing safer and more effective drugs by strategically modifying their metabolic fate. nih.gov
Analytical Method Validation and Quality Control Frameworks Incorporating Bumetrizole D3
Performance Evaluation Parameters: Accuracy, Precision, and Reproducibility in Methods Utilizing Bumetrizole-d3
The primary function of an internal standard like this compound is to correct for variations in sample preparation and instrument response, thereby ensuring high accuracy, precision, and reproducibility.
Accuracy refers to the closeness of a measured value to the true value. In methods using this compound, accuracy is typically assessed through recovery studies. This involves spiking a blank matrix (e.g., wastewater, plasma) with a known concentration of the target analyte (e.g., Bumetrizole) and its deuterated internal standard. The mixture is then processed through the entire analytical procedure, and the measured concentration is compared to the known concentration. For example, in the validation of methods for related benzotriazole (B28993) UV stabilizers like UV-327, mean relative recovery rates have been reported to be between 91% and 118%. nih.govresearchgate.net Methods for determining endocrine-disrupting chemicals in complex matrices have shown recoveries ranging from 80% to 108%. mdpi.com Achieving such high recovery rates, typically within a range of 80-120%, demonstrates the method's accuracy, which is significantly enhanced by the use of a co-eluting internal standard like this compound that effectively compensates for analyte loss during extraction and sample handling. nih.govmdpi.com
Precision measures the degree of agreement among a series of individual measurements under the same conditions. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:
Intra-day precision (Repeatability): Assesses variability within a single day or a single analytical run.
Inter-day precision (Intermediate Precision): Assesses variability across different days, different analysts, or different equipment.
For methods analyzing benzotriazole UV stabilizers, intra-day precision values are often found to be below 15%, while inter-day precision is similarly low, demonstrating the method's repeatability. nih.govresearchgate.net For instance, a validated method for UV-327 and its metabolites reported intra-day precision (RSD) in the range of 0.6-14.2% and inter-day precision between 1.1-13.7%. nih.govresearchgate.net The use of this compound is critical for achieving this level of precision, as it corrects for minor, unavoidable fluctuations in instrument performance and sample processing from one injection to the next.
Reproducibility is the ability of a method to produce consistent results across different laboratories. While not always assessed during initial validation, it is a critical parameter for standardizing methods. The use of a well-characterized internal standard like this compound is fundamental to achieving inter-laboratory reproducibility, as it helps to normalize differences in equipment, reagents, and environmental conditions between labs.
| Validation Parameter | Typical Acceptance Criteria | Example Finding (Related Benzotriazoles) | Role of this compound |
|---|---|---|---|
| Accuracy (% Recovery) | 80 - 120% | 91% - 118% nih.govresearchgate.net | Corrects for analyte loss during sample preparation. |
| Intra-day Precision (% RSD) | < 15% | 0.6% - 14.2% nih.govresearchgate.net | Corrects for variability within a single analytical run. |
| Inter-day Precision (% RSD) | < 15% | 1.1% - 13.7% nih.govresearchgate.net | Corrects for variability between different runs and days. |
Linearity and Sensitivity Assessments in Quantitative Analytical Procedures
Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is constructed by plotting the instrument response ratio (analyte peak area / internal standard peak area) against the analyte concentration. The use of this compound is essential here, as it normalizes the response of the target analyte. The linearity is confirmed if the correlation coefficient (r²) of the calibration curve is close to 1.00, typically ≥0.99. nih.gov For example, methods developed for various organic pollutants have demonstrated excellent linearity with r² values of 0.998 or higher over concentration ranges from a few ng/mL to several thousand ng/mL. nih.govnih.gov
Sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ).
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably distinguished from the background noise, often defined as a signal-to-noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable accuracy and precision, often defined as an S/N ratio of 10:1.
The sensitivity of methods for analyzing benzotriazole UV stabilizers can be very high. For instance, a validated method for determining nine different benzotriazoles in water samples achieved LODs ranging from 0.21 to 2.17 ng/L. diva-portal.org Another study on UV-327 in human blood reported LODs between 0.02 and 0.36 µg/L. nih.govresearchgate.net While this compound does not directly lower the instrument's detection limit, its ability to reduce noise and variability in the analytical process allows for more reliable and robust determination at these low concentrations, ensuring the integrity of the LOQ.
| Parameter | Typical Value / Range | Reference Example |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | 0.998 nih.govnih.gov |
| Limit of Detection (LOD) | ng/L to µg/L range | 0.21 - 2.17 ng/L (in water) diva-portal.org |
| Limit of Quantitation (LOQ) | ng/L to µg/L range | 0.02 - 0.36 µg/L (in blood) nih.govresearchgate.net |
Inter-laboratory Comparability and Harmonization through Certified Reference Materials
Achieving comparable and reliable results between different laboratories is crucial for environmental monitoring, regulatory compliance, and scientific research. This harmonization is heavily reliant on two key components: inter-laboratory comparison studies and the use of Certified Reference Materials (CRMs).
Certified Reference Materials (CRMs) are materials with one or more property values that are certified by a technically valid procedure, accompanied by a certificate. For quantitative analysis, a CRM of the target analyte is used to create accurate calibration curves. While this compound serves as the internal standard, a CRM of its non-labeled form, Bumetrizole, is essential for accurate quantification. LGC Standards, for example, produces a Bumetrizole CRM under ISO 17034, which guarantees its quality and traceability for use as a calibration standard. lgcstandards.com Using a CRM for calibration, in conjunction with this compound as an internal standard, provides the highest level of confidence in the analytical results and is a prerequisite for method harmonization across different laboratories.
Stability Testing and Storage Considerations for Deuterated Internal Standards
The chemical stability of an internal standard is paramount for the integrity of quantitative data. If an internal standard degrades during storage or sample processing, the calculated concentrations of the target analyte will be erroneously high. Therefore, rigorous stability testing of this compound is a critical component of method validation.
Stability studies typically evaluate the compound's integrity under various conditions:
Bench-top stability: Assesses stability in solution at room temperature for a period reflecting typical sample handling times.
Freeze-thaw stability: Examines the effect of repeated freezing and thawing cycles on the standard in a biological matrix like plasma.
Long-term stability: Evaluates the standard's integrity when stored under specified conditions (e.g., -20°C or -80°C) for an extended period.
Emerging Methodologies and Future Research Directions for Deuterated Standards
Integration of Advanced Data Science Techniques for Deuterated Compound Analysis
The use of deuterated internal standards like Bumetrizole-d3 in quantitative analysis, particularly with mass spectrometry (MS), generates vast and complex datasets. sepscience.com Advanced data science, encompassing machine learning and chemometrics, is revolutionizing the way this data is processed and interpreted, leading to more accurate and reliable results. nih.govnih.gov
Machine learning (ML) algorithms are increasingly being applied to MS-based data to interpret and predict patterns, a task for which they are uniquely suited. sepscience.comnih.gov In the context of analyses using deuterated standards, ML models can enhance various stages of data processing:
Data Preprocessing: Supervised ML methods can assist in crucial preprocessing steps like peak picking, normalization, and the imputation of missing data. nih.gov For instance, gradient-boosted decision trees can be used to classify peaks, distinguishing true isotopic clusters from noise. nih.gov
Normalization and Correction: While deuterated standards like this compound are the gold standard for normalizing against signal variation and matrix effects, ML can further refine this process. nih.govclearsynth.com Algorithms can model and correct for complex, non-linear matrix effects that may not be fully compensated for by the internal standard alone. nih.gov
Spectral Interpretation: Deep learning and artificial neural networks are being trained to predict structural features of analytes from their mass spectra, a process that can be aided by the clean signals provided by deuterated standards. nih.govacs.org
Chemometrics, a discipline that uses mathematical and statistical methods to analyze multivariate data, has long been applied to spectroscopic data. youtube.com Techniques such as Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) help identify trends and classify samples based on their analytical profiles. diagnosticsworldnews.com When used with data generated by methods employing deuterated standards, chemometrics can effectively parse complex datasets to extract meaningful information, for example, in environmental monitoring where multiple contaminants might be present. The intrinsic standard approach in chemometrics, which uses production materials to capture the full range of variability, relies on high-quality data that deuterated standards help provide. youtube.com
The integration of these data science techniques with analytical methods using deuterated standards like this compound creates a powerful synergy. It allows for more robust, automated, and insightful analysis, reducing uncertainty and unlocking a deeper understanding of the chemical data. nih.gov
Novel Applications of Isotopic Labeling Beyond Current Analytical Paradigms
Isotopic labeling with stable isotopes like deuterium (B1214612) is expanding beyond its traditional role in routine quantitative analysis into novel applications that provide dynamic insights into complex systems. These emerging paradigms leverage the unique properties of compounds like this compound to trace molecular pathways and understand metabolic and environmental fates.
One of the most significant areas of expansion is in metabolomics and metabolic flux analysis . adesisinc.commetwarebio.com By introducing a stable isotope-labeled compound into a biological system, researchers can track its transformation and incorporation into various metabolites. diagnosticsworldnews.com This allows for the direct measurement of biosynthesis, remodeling, and degradation of biomolecules, providing a dynamic view of cellular metabolism that is invaluable for understanding disease mechanisms and drug development. diagnosticsworldnews.com Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) for proteomics and isotope dilution assays enable absolute quantification of proteins and metabolites. metwarebio.com
In drug discovery and development , stable isotope labeling is crucial for absorption, distribution, metabolism, and excretion (ADME) studies. diagnosticsworldnews.com Using a deuterated version of a drug candidate allows scientists to trace its metabolic pathways, identify metabolites, and understand its pharmacokinetic profile with high precision, accelerating the drug development process. adesisinc.comnih.gov
In environmental science , there is a growing need to understand the fate and impact of "emerging contaminants" like UV absorbers, a class to which Bumetrizole belongs. europa.euineris.fr Deuterated standards such as this compound are essential tools for:
Environmental Fate Studies: Tracing the degradation pathways of pollutants in soil, water, and biota. symeres.com
Bioaccumulation Assessment: Accurately quantifying the uptake of contaminants in organisms.
Toxicity Studies: Investigating the formation of toxic transformation products. For example, studies have shown that some additives can transform into more toxic compounds in the environment. mdpi.com Using labeled standards helps in accurately tracking these transformation products.
These applications represent a paradigm shift from static quantification to the dynamic tracking of molecules through intricate biological and environmental systems. This provides a much richer and more comprehensive understanding, which is essential for fields ranging from personalized medicine to environmental risk assessment. diagnosticsworldnews.com
Development of Next-Generation Reference Materials for Complex Analytical Challenges
The accuracy and reliability of any chemical measurement are fundamentally dependent on the quality of the reference materials used for calibration and validation. europa.euresearchgate.net As analytical challenges become more complex, particularly in the analysis of trace organic compounds in intricate matrices like food, water, and biological tissues, the need for next-generation reference materials becomes critical. datainsightsmarket.comresearchgate.net High-purity deuterated standards, including this compound, are cornerstones in the development of these advanced materials.
A key challenge in modern analytical chemistry is overcoming matrix effects, where components of the sample other than the analyte interfere with the measurement, causing signal suppression or enhancement. waters.comresearchgate.net While stable isotope-labeled internal standards are the most effective tool to compensate for these effects, the ultimate assurance of method accuracy often comes from using a Certified Reference Material (CRM). waters.comresearchgate.netnih.gov
The development of next-generation reference materials focuses on several key areas:
Matrix-Matched CRMs: These are reference materials where the analyte is certified in a matrix that is identical or very similar to the actual samples being tested (e.g., human plasma, soil, powdered egg). researchgate.netresearchgate.net Developing these materials is challenging, requiring extensive characterization, homogeneity, and stability testing. researchgate.netfao.org High-purity, well-characterized starting materials, including deuterated analogues like this compound, are indispensable for accurately spiking and value-assigning these CRMs. fao.org
CRMs for Emerging Contaminants: The supply of CRMs for newly identified pollutants or contaminants of concern is often scarce. europa.eu The development of CRMs for compounds like phenolic benzotriazoles, a class that includes Bumetrizole, is a priority for environmental and food safety testing agencies.
Ensuring Metrological Traceability: CRMs provide a critical link in the chain of metrological traceability, ensuring that measurement results are comparable across different laboratories, methods, and time. researchgate.net The production and certification of CRMs follow stringent international guidelines, such as ISO 17034, to guarantee their quality and the reliability of their certified values. researchgate.net
In essence, high-purity deuterated compounds are not just internal standards for individual analyses; they are the foundational building blocks for the entire quality assurance infrastructure. By enabling the production of next-generation CRMs, standards like this compound help validate analytical methods, ensure regulatory compliance, and provide confidence in data used for critical decisions in public health and environmental protection. europa.euresearchgate.net
Q & A
Q. What are the key considerations for synthesizing Bumetrizole-d3 with high isotopic purity?
Methodological Answer: Synthesis of deuterated compounds like this compound requires precise control over reaction conditions (e.g., solvent selection, temperature, and catalyst use) to minimize isotopic dilution. Techniques such as deuterium exchange reactions or direct deuteration of precursors under inert atmospheres are common. Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (e.g., H-NMR) and mass spectrometry (MS) should validate isotopic purity (>98%), as impurities can skew pharmacokinetic or environmental fate studies .
Q. How do researchers characterize the structural integrity of this compound?
Methodological Answer: Structural characterization involves high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic distribution. Complementary techniques include Fourier-transform infrared spectroscopy (FTIR) for functional group analysis and X-ray crystallography (if crystals are obtainable) to resolve bond lengths and angles. For stability assessment, accelerated degradation studies under varying pH and temperature conditions are recommended .
Q. What are the stability and storage requirements for this compound in laboratory settings?
Methodological Answer: this compound should be stored in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent deuterium loss or oxidative degradation. Stability tests via liquid chromatography–mass spectrometry (LC-MS) over 6–12 months can establish shelf-life. Compatibility with common solvents (e.g., DMSO, methanol) must be verified to avoid solvent-induced degradation .
Q. What safety protocols are critical when handling this compound?
Methodological Answer: Given structural analogs like Dimetridazole are classified as potential carcinogens, researchers must use gloveboxes or fume hoods to minimize inhalation/contact. Personal protective equipment (PPE) including nitrile gloves and lab coats is mandatory. Waste disposal should follow EPA or ECHA guidelines for halogenated compounds, with documentation of Material Safety Data Sheets (SDS) .
Advanced Research Questions
Q. How can researchers resolve contradictions in kinetic data for this compound degradation pathways?
Methodological Answer: Discrepancies in degradation kinetics (e.g., half-life variations) may arise from matrix effects or analytical interference. Use isotope dilution assays with internal standards (e.g., C-labeled analogs) to improve quantification accuracy. Computational modeling (e.g., density functional theory (DFT) ) can predict reaction intermediates, guiding experimental validation via time-resolved LC-MS/MS .
Q. What advanced analytical methods are suitable for quantifying trace this compound in biological matrices?
Methodological Answer: For sub-ppb detection in tissues or plasma, ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) is optimal. Sample preparation should include solid-phase extraction (SPE) with deuterated analogs as recovery controls. Matrix-matched calibration curves are essential to correct for ion suppression/enhancement .
Q. How can computational modeling enhance the design of this compound analogs with improved bioactivity?
Methodological Answer: Molecular docking and molecular dynamics simulations can predict interactions with target proteins (e.g., cytochrome P450 enzymes). Use software like AutoDock Vina or Schrödinger Suite to optimize binding affinity. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding constants. Iterative design cycles integrating synthetic feasibility (e.g., retrosynthetic analysis) improve success rates .
Q. What experimental designs are robust for studying environmental fate of this compound?
Methodological Answer: Employ mesocosm studies to simulate real-world conditions (soil/water systems) with controlled variables (pH, microbial activity). Use C-labeled this compound to track mineralization rates via accelerator mass spectrometry (AMS) . For field studies, apply PICRUSt2 or MetaCyc to model microbial degradation pathways from metagenomic data .
Q. How do researchers address discrepancies in in vitro vs. in vivo metabolic profiles of this compound?
Methodological Answer: Cross-validate findings using hepatic microsomal assays (human/animal) and in vivo pharmacokinetic studies . Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro data. Confounding factors like protein binding or enterohepatic recirculation require compartmental modeling (e.g., NONMEM) for resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
